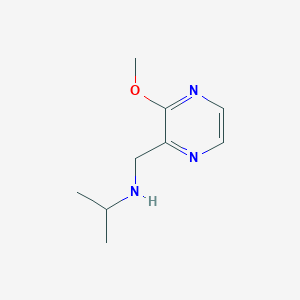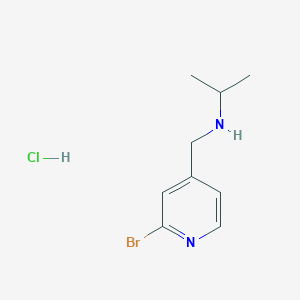
(2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine hydrochloride
描述
(2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine hydrochloride, also known as BIA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BIA is a white crystalline powder that is soluble in water and organic solvents. In
作用机制
The mechanism of action of (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine hydrochloride is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. This compound has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the elimination of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. This compound has also been found to inhibit the migration and invasion of cancer cells, which are essential processes for cancer metastasis. In addition, this compound has been shown to reduce inflammation and pain in animal models of inflammatory diseases, suggesting its potential use as an anti-inflammatory and analgesic agent.
实验室实验的优点和局限性
One of the main advantages of (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine hydrochloride is its potent anti-cancer activity, which makes it a valuable tool for studying cancer cell biology and developing new anti-cancer drugs. This compound is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experimental setups.
未来方向
There are several future directions for the research on (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine hydrochloride. One of the most promising directions is the development of this compound-based anti-cancer drugs. This compound has shown potent anti-cancer activity in vitro, and further studies are needed to determine its efficacy in vivo. Another future direction is the investigation of the mechanism of action of this compound. Understanding the cellular pathways and molecular targets of this compound will provide valuable insights into its potential applications in various fields. Finally, the development of new synthesis methods and modifications of this compound may lead to the discovery of more potent and selective compounds.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has shown significant potential in various scientific fields. Its potent anti-cancer activity, anti-inflammatory and analgesic properties, and ease of synthesis make it a valuable tool for scientific research. Further studies are needed to determine its efficacy in vivo and to elucidate its mechanism of action.
科学研究应用
(2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine hydrochloride has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of medicinal chemistry. This compound has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. This compound has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
N-[(2-bromopyridin-4-yl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2.ClH/c1-7(2)12-6-8-3-4-11-9(10)5-8;/h3-5,7,12H,6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDLFNDTKLFMFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=NC=C1)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1353979-75-5 | |
| Record name | 4-Pyridinemethanamine, 2-bromo-N-(1-methylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353979-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



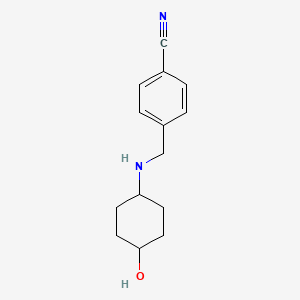
![[Isopropyl-(2-oxo-2-thiophen-2-yl-ethyl)-amino]-acetic acid](/img/structure/B3234583.png)
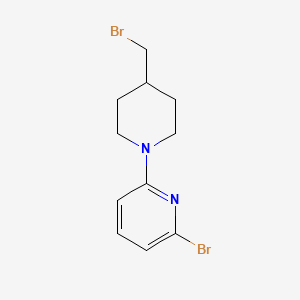
![[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester](/img/structure/B3234598.png)
![2-[(6-Chloro-pyridazin-3-ylmethyl)-amino]-ethanol](/img/structure/B3234602.png)
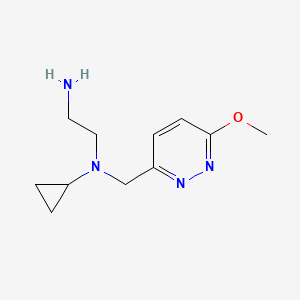


![3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B3234638.png)
![1-[4-(Isopropylamino-methyl)-piperidin-1-yl]-ethanone](/img/structure/B3234640.png)
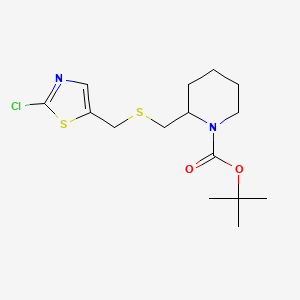
![{2-[(2-Amino-ethyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester](/img/structure/B3234654.png)

